rac-Emixustat Hydrochloride Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

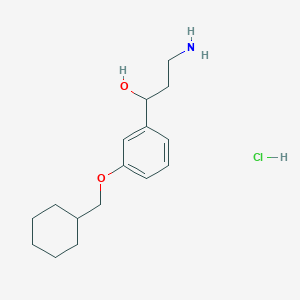

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H26ClNO2 |

|---|---|

Molecular Weight |

299.83 g/mol |

IUPAC Name |

3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol;hydrochloride |

InChI |

InChI=1S/C16H25NO2.ClH/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13;/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2;1H |

InChI Key |

BPZWRYOUJMDQSY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O.Cl |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Considerations of Rac Emixustat Hydrochloride Salt

General Principles of Hydrochloride Salt Formation in Pharmaceutical Chemistry

In pharmaceutical sciences, converting an active pharmaceutical ingredient (API) into a salt form is a common and critical strategy, with hydrochloride salts being the most prevalent, accounting for about 60% of all basic drug salt forms. pharmaoffer.com This process involves reacting an organic base, such as an amine, with hydrochloric acid. wikipedia.org The resulting salt offers several advantages over the free base form.

Key benefits of forming a hydrochloride salt include:

Improved Solubility and Bioavailability : Many free bases have poor water solubility. Conversion to a hydrochloride salt often enhances water solubility due to the ionic nature of the compound. wikipedia.orgpharmainfonepal.com This improved solubility can facilitate better dissolution in gastrointestinal fluids, leading to more rapid and efficient absorption into the bloodstream. wikipedia.orgnih.gov

Enhanced Stability and Shelf-Life : Hydrochloride salts are typically more stable than their corresponding free bases. wikipedia.org For drugs containing amine groups, protonation of the amine to form a stable ammonium (B1175870) ion reduces susceptibility to oxidative degradation, thereby extending the product's shelf-life. pharmainfonepal.com

Favorable Physical Properties : APIs in salt form often exhibit improved physical characteristics. Hydrochloride salts are generally crystalline solids that are easier to handle, process, and formulate into solid dosage forms like tablets and capsules, compared to free bases which may be oily or less stable solids. pharmainfonepal.comnih.gov

Manufacturing Convenience : The synthesis of hydrochloride salts is often a straightforward and well-understood process in pharmaceutical manufacturing. pharmainfonepal.com The strong acidic nature of HCl helps ensure the complete conversion of the drug into its salt form. pharmainfonepal.com

While beneficial, the common ion effect can sometimes reduce the solubility of hydrochloride salts in environments with high chloride concentrations, such as gastric fluid, a factor that must be considered during formulation development. nih.gov

Synthetic Approaches for rac-Emixustat Hydrochloride Salt

The synthesis of this compound involves two primary stages: the synthesis of the racemic emixustat (B1264537) free base and its subsequent conversion to the hydrochloride salt. While specific proprietary synthesis routes may vary, plausible pathways can be inferred from published chemical literature on emixustat derivatives.

The synthesis of the emixustat scaffold can be achieved through methods such as the Mannich reaction. nih.govnih.gov For a racemic product, this would involve reacting a suitable acetophenone (B1666503) precursor with paraformaldehyde and a primary amine without the use of a chiral catalyst or auxiliary, leading to a racemic Mannich base. Subsequent chemical reduction of the ketone in this intermediate would yield the racemic alcohol, which is the emixustat free base.

Once the racemic emixustat free base is synthesized and purified, it is converted to the hydrochloride salt. A general and robust method for this conversion involves dissolving the free base in an appropriate anhydrous organic solvent, such as dichloromethane (B109758) or ether. nih.gov Anhydrous hydrochloric acid (often as a solution in an organic solvent like ether) is then added dropwise to the stirred solution. nih.gov The reaction typically results in the precipitation of the hydrochloride salt, which can then be isolated by filtration, washed with an anhydrous solvent to remove impurities, and dried. nih.govnih.gov

Strategies for Racemate Synthesis and Potential for Enantiomeric Resolution

The synthesis of a racemic mixture is often more straightforward and less costly than an asymmetric synthesis, as it does not require expensive chiral catalysts or resolving agents. The resulting racemate is an equal 1:1 mixture of two enantiomers.

Chirality is a key feature of the emixustat molecule. A molecule is chiral if it is non-superimposable on its mirror image. libretexts.orglibretexts.org This property arises from the presence of one or more chiral centers, which are typically carbon atoms bonded to four different substituent groups. libretexts.orgchemistrytalk.org

Emixustat possesses a single chiral center at the carbon atom bearing the hydroxyl group (-OH) in the propan-1-ol side chain. Because this carbon is attached to four distinct groups (a hydroxyl group, a hydrogen atom, a CH2-NH2 group, and the substituted phenyl ring), it gives rise to two different spatial arrangements. youtube.com

These two non-superimposable mirror-image forms are known as enantiomers:

(R)-emixustat

(S)-emixustat

A racemic mixture, or racemate, of emixustat contains equal amounts of the (R)- and (S)-enantiomers. nih.gov While enantiomers have identical physical properties like melting point and boiling point, they can exhibit different biological activities. libretexts.org Studies have shown that the enantiomers of emixustat bind differently to the RPE65 enzyme, with crystallographic analysis indicating that (R)-emixustat has a higher binding affinity and is the more biologically active isomer. nih.gov

Assessing the stereochemical purity of a chiral compound is crucial. The enantiomeric excess (ee) is a measure of this purity, indicating the degree to which one enantiomer is present in greater amounts than the other. Several analytical techniques are employed for this purpose.

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and common techniques for separating and quantifying enantiomers. nih.gov This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. Normal-phase HPLC has been used in the analysis of emixustat-related compounds. nih.govresearchgate.net

Spectroscopic Methods : Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Since enantiomers have opposite CD signals, this technique can be used to determine enantiomeric excess. nih.gov CD spectroscopy has been specifically used to analyze and differentiate between (R)-emixustat, (S)-emixustat, and the racemic mixture. nih.gov Other methods include using infrared (IR) spectroscopy on diastereomeric complexes. scilit.com

Mass Spectrometry (MS) : Mass spectrometry can be used to determine enantiomeric excess, often by derivatizing the analyte with a chiral, mass-tagged reagent, allowing for quantification based on the differing masses of the resulting diastereomeric products. scripps.edu

These methods are essential for confirming the composition of a racemic mixture (where ee should be 0%) or for quantifying the purity of a single enantiomer after chiral resolution or asymmetric synthesis. nih.govnih.gov

Molecular Mechanisms of Action of Rac Emixustat Hydrochloride Salt

Inhibition of Retinal Pigment Epithelium-Specific 65 kDa Protein (RPE65) Isomerase Activity

Emixustat (B1264537) hydrochloride is a non-retinoid, small molecule that acts as a visual cycle modulator by directly inhibiting the activity of the retinal pigment epithelium-specific 65 kDa protein (RPE65). wikipedia.orgretinalphysician.comresearchgate.net RPE65 is a crucial enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol (B117599). retinalphysician.commedchemexpress.com This enzymatic reaction is the rate-limiting step in the biosynthesis of the visual chromophore, 11-cis-retinal (B22103). retinalphysician.com By inhibiting RPE65, emixustat effectively slows down the entire visual cycle. retinalphysician.comblogspot.com

Binding Characteristics: Active Site Interaction and Stereoselectivity

Crystallographic studies have revealed that emixustat binds directly to the active site of RPE65. nih.gov The binding of emixustat is stereoselective, with the (R)-enantiomer exhibiting a higher binding affinity for RPE65 compared to the (S)-enantiomer. nih.gov This stereoselectivity is attributed to more favorable polar interactions of the (R)-isomer within the active site. nih.gov Specifically, the hydroxyl group of the (R)-emixustat chiral center is positioned to form a hydrogen bond with the amino acid residue Threonine-147, an interaction that is not possible for the (S)-isomer. nih.gov Even when a racemic mixture of emixustat is introduced, the crystal structure shows an exclusive binding of the (R)-isomer. nih.gov The γ-amino-α-aryl alcohol moiety of emixustat is critical for these interactions, particularly with residues Threonine-147 and Glutamate-148 in the RPE65 active site. nih.gov

Enzymatic Inhibition Kinetics and Specificity

Emixustat is a potent inhibitor of RPE65 isomerase activity. In vitro studies have demonstrated that emixustat inhibits RPE65 with a half-maximal inhibitory concentration (IC50) of 4.4 nM. nih.govmedchemexpress.commedchemexpress.com Other reported IC50 values from various in vitro retinol (B82714) isomerase assays are 80 nM, 150 nM, and 232 nM. researchgate.net This inhibition is concentration-dependent, leading to a reduction in the production of 11-cis-retinol. medchemexpress.commedchemexpress.com The inhibition of RPE65 by emixustat is considered competitive, as it interacts with the retinoid-binding site of the enzyme. nih.gov The expression of the RPE65 protein is largely restricted to retinal tissue, which suggests that the off-target effects of emixustat should be minimal. retinalphysician.com

Modulation of Visual Chromophore (11-cis-retinal) Biosynthesis

By inhibiting RPE65, emixustat directly modulates the biosynthesis of the visual chromophore, 11-cis-retinal. wikipedia.orgnih.gov The inhibition of the conversion of all-trans-retinyl esters to 11-cis-retinol leads to a decreased supply of 11-cis-retinal available for binding to opsin to form rhodopsin. wikipedia.orgretinalphysician.com This reduction in 11-cis-retinal regeneration slows down the visual cycle. retinalphysician.comblogspot.com Studies in wild-type mice have shown that a single oral dose of emixustat can reduce the production of 11-cis-retinal with a median effective dose (ED50) of 0.18 mg/kg. nih.govplos.org This modulation of the visual cycle is reversible, with rod function returning to normal after cessation of the drug. nih.govnih.gov

Mechanism of Retinal Oxygen Demand Reduction

The retina, particularly the photoreceptor cells, has a very high metabolic and oxygen demand, especially in the dark. arvojournals.orgnih.gov This high demand is largely due to the "dark current," an influx of cations (primarily Na+ and Ca2+) into the photoreceptor outer segments through cGMP-gated channels, which are open in the dark. arvojournals.orgnih.gov To maintain ionic balance, a significant amount of ATP and oxygen is consumed by ion pumps. arvojournals.org

Emixustat reduces this high oxygen demand by mimicking a light-adapted state. arvojournals.orgnih.gov By inhibiting RPE65, emixustat depletes the levels of 11-cis-retinal, leading to an accumulation of apo-opsin (opsin without the chromophore). arvojournals.org This accumulation of apo-opsin can trigger a low level of constitutive activity in the phototransduction cascade, leading to the hydrolysis of cGMP and the closure of the cGMP-gated cation channels. arvojournals.org This closure of ion channels reduces the dark current and, consequently, the metabolic and oxygen consumption of the photoreceptors. arvojournals.orgnih.gov Studies in rats have shown that emixustat treatment prevents the decrease in retinal oxygen pressure that normally occurs after a photobleach as the retina returns to a dark-adapted state. arvojournals.orgnih.govarvojournals.org

Potential Role as a Retinal Scavenger via Schiff Base Formation

In addition to its primary role as an RPE65 inhibitor, research suggests that emixustat may also act as a retinal scavenger. nih.govnih.gov This secondary mechanism involves the primary amine group of the emixustat molecule reacting with the aldehyde group of all-trans-retinal (B13868) to form a Schiff base conjugate. nih.govnih.gov This sequestration of the cytotoxic all-trans-retinal may contribute to the therapeutic effects of emixustat by preventing it from forming toxic adducts. nih.govnih.govrcsb.org

Evidence for this dual mechanism comes from studies where an emixustat derivative lacking the ability to sequester all-trans-retinal was found to be minimally protective against retinal phototoxicity, despite its ability to inhibit RPE65. nih.govnih.gov Conversely, a compound that could sequester all-trans-retinal but did not inhibit RPE65 conferred protection. nih.govnih.gov These findings indicate that the sequestration of all-trans-retinal is a crucial component of the protective effects of emixustat against light-induced retinal damage. nih.govnih.gov

Interaction with Other Retinoid Processing Enzymes and Proteins (e.g., LRAT, CRALBP)

The intricate process of vision is dependent on a series of enzymatic reactions within the retinal pigment epithelium (RPE), collectively known as the visual cycle. While the primary target of rac-Emixustat Hydrochloride Salt is RPE65, its interaction with other key proteins in this pathway, namely Lecithin (B1663433):Retinol Acyltransferase (LRAT) and Cellular Retinaldehyde-Binding Protein (CRALBP), is crucial for understanding its complete pharmacological profile.

Interaction with Lecithin:Retinol Acyltransferase (LRAT)

Lecithin:Retinol Acyltransferase (LRAT) is a critical enzyme responsible for the esterification of all-trans-retinol to all-trans-retinyl esters, a necessary step for the subsequent isomerization by RPE65. researchgate.net Research has demonstrated that emixustat serves as a moderate substrate for LRAT. nih.govresearchgate.net This interaction facilitates the uptake of emixustat into RPE cells. nih.govresearchgate.net

Upon entering the RPE cells, emixustat is acylated by LRAT, forming emixustat palmitamide. nih.gov This process is analogous to the esterification of retinol, where LRAT catalyzes the transfer of a fatty acid from lecithin to the hydroxyl group of the substrate. The formation of these acylated emixustat derivatives is significant as it contributes to the sustained inhibitory effect of the drug on the visual cycle. nih.gov The amidated form of emixustat can be considered a storage form, which is then slowly hydrolyzed, leading to a prolonged suppression of chromophore production. nih.gov

Interaction with Cellular Retinaldehyde-Binding Protein (CRALBP)

Cellular Retinaldehyde-Binding Protein (CRALBP), encoded by the RLBP1 gene, plays a vital role in the visual cycle by binding to 11-cis-retinoids. nih.gov This binding facilitates the oxidation of 11-cis-retinol to 11-cis-retinal and protects the highly reactive aldehyde from unwanted side reactions. nih.gov

In contrast to its interaction with LRAT, studies have shown that emixustat does not exhibit any significant binding to CRALBP. nih.govresearchgate.net This lack of interaction is noteworthy as it indicates a high degree of specificity in the molecular interactions of emixustat within the complex environment of the RPE. While CRALBP is essential for the proper processing and trafficking of native retinoids, it does not appear to be directly involved in the mechanism of action or metabolism of emixustat.

This specificity ensures that the primary activity of emixustat is directed towards the inhibition of RPE65, without directly interfering with the functions of CRALBP in the visual cycle.

Research Findings on Emixustat's Inhibitory Potency

The inhibitory effects of emixustat on RPE65 have been quantified in vitro, demonstrating its potency. The two enantiomers of emixustat, (R)-emixustat and (S)-emixustat, exhibit different inhibitory capacities.

| Compound | IC₅₀ Value (nM) |

| (R)-emixustat | 91 ± 6 |

| (S)-emixustat | 150 ± 24 |

| Ret-NH₂ (Retinylamine) | 2030 ± 390 |

| Data sourced from in vitro inhibition assays of RPE65-dependent retinoid isomerization. nih.govresearchgate.net |

As shown in the table, both enantiomers of emixustat are significantly more potent inhibitors of RPE65 than retinylamine (B1203960) (Ret-NH₂), a previously studied RPE65 inhibitor. nih.govresearchgate.net The (R)-enantiomer of emixustat is the more potent of the two. nih.govresearchgate.net This stereoselective inhibition underscores the specific nature of the interaction between emixustat and the active site of RPE65. nih.gov

Preclinical Pharmacodynamic and Efficacy Studies of Rac Emixustat Hydrochloride Salt

In Vitro Biochemical and Cellular Assays

RPE65 Isomerase Activity Inhibition in Microsomal Preparations

rac-Emixustat hydrochloride has been demonstrated to be a potent inhibitor of RPE65 isomerase activity in in vitro biochemical assays. researchgate.net Studies using microsomal preparations containing RPE65 have shown that emixustat (B1264537) directly interacts with the enzyme, competitively inhibiting its function. nih.gov The (R)-enantiomer of emixustat exhibits a higher binding affinity for RPE65 compared to the (S)-isomer, which is consistent with its greater potency in inhibiting retinoid isomerase activity. nih.gov The inhibitory effect of emixustat on RPE65 has been quantified with IC50 values reported in the nanomolar range, indicating a high level of potency. researchgate.net

Table 1: In Vitro RPE65 Isomerase Inhibition by Emixustat

| Parameter | Value | Reference |

| Mechanism of Action | Competitive Inhibition | nih.gov |

| Binding Specificity | Higher affinity for (R)-emixustat | nih.gov |

| IC50 | 4 nM, 150 nM, 232 nM | researchgate.net |

Note: The different IC50 values may reflect variations in experimental conditions and assay systems used by different researchers.

Cellular Models for Retinoid Processing and Byproduct Accumulation

In cellular models, emixustat has shown the ability to reduce the formation of A2E and other toxic bis-retinoid compounds. nih.gov By inhibiting RPE65, emixustat limits the supply of 11-cis-retinal (B22103) and its photoproduct, all-trans-retinal (B13868), which are the necessary substrates for the biosynthesis of these toxins. clinicaltrials.govclinicaltrials.gov This reduction in toxic byproduct accumulation is a key proposed mechanism for its therapeutic effect in retinal diseases characterized by lipofuscin accumulation. clinicaltrials.gov Furthermore, it has been observed that emixustat can also act as a scavenger of all-trans-retinal (atRAL) by forming Schiff base conjugates, which may contribute to its protective effects against retinal phototoxicity. nih.gov

In Vivo Animal Models of Retinal Disease and Degeneration

Models of Stargardt Disease (e.g., Abca4–/– mice)

Stargardt disease, most commonly caused by mutations in the ABCA4 gene, leads to the accumulation of A2E in the retinal pigment epithelium. nih.govpcori.org In Abca4–/– mice, a well-established animal model for Stargardt disease, treatment with emixustat has been shown to significantly reduce the accumulation of A2E. nih.govclinicaltrials.gov Chronic administration of emixustat in these mice resulted in a dose-dependent decrease in A2E levels compared to vehicle-treated controls, suggesting that the compound can mitigate a key pathological hallmark of the disease. clinicaltrials.gov

Models of Age-Related Macular Degeneration (AMD)

Animal models of AMD have been instrumental in evaluating the therapeutic potential of emixustat. nih.govresearchgate.net Although no single animal model perfectly replicates all aspects of human AMD, models that exhibit features such as A2E accumulation have been utilized. researchgate.net In these models, the inhibition of the visual cycle by emixustat has been shown to be effective in halting the accumulation of A2E and preserving the health and integrity of the retina. nih.gov The rationale is that by reducing the metabolic burden and the formation of toxic byproducts, emixustat can protect against the retinal damage seen in dry AMD. nih.govbusinesswire.com

Other Relevant Retinal Degeneration Models (e.g., light-induced degeneration)

Emixustat has also been studied in models of light-induced retinal degeneration. In these models, excessive light exposure leads to an overproduction of all-trans-retinal, causing retinal damage. nih.gov Research has indicated that the sequestration of all-trans-retinal is a crucial mechanism for the protective effects of emixustat against retinal phototoxicity. nih.gov An emixustat derivative that could not sequester all-trans-retinal was found to be minimally protective, despite its ability to inhibit RPE65, highlighting the importance of this dual mechanism of action. nih.gov Additionally, in a rat model of oxygen-induced retinopathy, emixustat was found to reduce retinal neovascularization, suggesting a potential role in ischemic retinal conditions by reducing metabolic stress. arvojournals.org

Table 2: Summary of Preclinical Efficacy Findings for rac-Emixustat Hydrochloride Salt

| Model | Key Findings | Reference |

| In Vitro RPE65 Assay | Potent competitive inhibitor of RPE65 isomerase activity. | researchgate.netnih.gov |

| Cellular Models | Reduces the formation of toxic byproducts like A2E. | nih.govclinicaltrials.gov |

| Abca4–/– mice (Stargardt Disease) | Significantly reduces the accumulation of A2E in the RPE. | nih.govclinicaltrials.gov |

| AMD Models | Halts A2E accumulation and preserves retinal integrity. | nih.gov |

| Light-Induced Degeneration Models | Protects against phototoxicity through all-trans-retinal sequestration. | nih.gov |

| Oxygen-Induced Retinopathy Model | Reduced retinal neovascularization. | arvojournals.org |

Assessment of Visual Function in Animal Models

Preclinical evaluations in animal models have demonstrated that emixustat hydrochloride produces a dose-dependent and reversible suppression of rod photoreceptor activity. nih.gov This pharmacodynamic effect is a direct consequence of its mechanism of action: the inhibition of the RPE65 enzyme, which is critical for the regeneration of the visual chromophore, 11-cis-retinal. nih.govkubotaholdings.co.jp The primary method for assessing this in vivo is electroretinography (ERG), a diagnostic test that measures the electrical responses of the various cell types in the retina.

Specifically, studies have focused on the recovery of the rod b-wave amplitude following photobleaching. The b-wave is primarily generated by bipolar and Müller cells in response to signals from photoreceptors, and its recovery rate in the dark is an indicator of rod photoreceptor function and the speed of dark adaptation. In animal models, systemic administration of emixustat resulted in a slower regeneration of the visual chromophore after light exposure, which manifests as a suppressed rod b-wave recovery rate. nih.govnih.gov This suppression is a key, measurable biomarker of emixustat's biological activity in the eye. researchgate.net The effect is considered an extension of the drug's intended mechanism to slow the visual cycle, which in turn is hypothesized to reduce metabolic stress and the formation of toxic byproducts. kubotaholdings.co.jp

Table 1: Impact of Emixustat on ERG Parameters in Animal Models

| Parameter | Observation | Implication | Source |

| Rod b-wave amplitude recovery | Dose-dependent suppression following photobleaching | Direct measure of RPE65 inhibition and visual cycle modulation | nih.govresearchgate.net |

| Visual chromophore regeneration | Nearly complete blockage for an extended period with a single dose | Prolonged reduction in the rate of 11-cis-retinal regeneration | nih.gov |

| Rod photoreceptor activity | Reversible suppression | Confirms target engagement and pharmacodynamic effect | nih.gov |

While electroretinography provides detailed information about the physiological state of retinal cells, optomotor response (OMR) tests are used in animal models to assess the functional integrity of the entire visual pathway, from the retina to the brain. OMR tests evaluate an animal's reflexive head and eye movements in response to moving visual stimuli, providing a measure of visual acuity and contrast sensitivity.

In the context of emixustat's preclinical evaluation, specific data from optomotor behavior assessments are not extensively detailed in the available literature. However, the overarching goal of emixustat therapy is the preservation of visual function by protecting photoreceptors from damage and degeneration. nih.gov Therefore, while direct OMR data is limited, the protective effects observed through other modalities, such as histology and imaging, suggest a potential for preserved long-term visual function. In clinical trials involving human subjects, visual acuity has been a key secondary endpoint, but preclinical behavioral data provides the foundational rationale for these later-stage assessments. nih.govkubotaholdings.co.jp

Histopathological and Imaging Biomarkers in Preclinical Studies

Fundus autofluorescence (FAF) is a non-invasive imaging technique used to map the distribution and quantity of lipofuscin in the retinal pigment epithelium (RPE). upenn.edu Lipofuscin is a complex mixture of fluorophores, with a major cytotoxic component being N-retinylidene-N-retinylethanolamine (A2E). This accumulation is a hallmark of cellular aging and is accelerated in certain retinal diseases, such as Stargardt disease and age-related macular degeneration. upenn.edu

Preclinical studies in animal models of retinal disease have shown that treatment with emixustat can reduce the accumulation of toxic retinal fluorophores like A2E. nih.gov By inhibiting RPE65, emixustat limits the availability of all-trans-retinal, a key precursor for the synthesis of A2E and other bis-retinoids that constitute lipofuscin. kubotaholdings.co.jp This reduction in toxic byproduct formation is believed to protect RPE cells and, consequently, photoreceptors. nih.gov The FAF signal is directly related to the amount of lipofuscin; therefore, a reduction in its accumulation, as measured by quantitative analysis post-mortem, corresponds to a potential reduction in the FAF signal in vivo, serving as a critical biomarker for therapeutic efficacy.

Optical coherence tomography (OCT) is a non-invasive imaging modality that provides high-resolution, cross-sectional images of the retina, analogous to an "optical biopsy". In preclinical animal research, OCT is invaluable for the in vivo, longitudinal assessment of retinal structure, allowing for precise measurement of the thickness of the total retina and its individual layers, such as the outer nuclear layer where photoreceptor cell bodies reside.

In animal models of light-induced retinal damage, OCT has been used to assess the protective effects of emixustat. Studies have demonstrated that treatment with emixustat fully protected the retina from phototoxicity, preserving the structural integrity of the retinal layers that would otherwise be damaged. nih.gov This protective effect is attributed to both the slowing of the visual cycle and the sequestration of cytotoxic all-trans-retinal. nih.gov While clinical studies in patients with diabetic retinopathy have also suggested that emixustat treatment is associated with beneficial changes in retinal thickness, the preclinical OCT data provides direct evidence of structural preservation in disease models.

The primary mechanism of emixustat involves modulating the visual cycle to reduce the rate at which toxic bis-retinoids are formed. These bis-retinoids are byproducts of the visual cycle that accumulate in RPE cells as lipofuscin granules. The accumulation of these compounds, particularly A2E, is cytotoxic and implicated in the pathology of several retinal degenerative diseases.

Quantitative analysis, typically using methods like high-performance liquid chromatography (HPLC) on extracts from posterior eyecups of animal models, allows for the precise measurement of specific bis-retinoid species. Preclinical research has confirmed that emixustat treatment leads to a reduction in the levels of A2E. nih.govnih.gov By inhibiting RPE65, emixustat reduces the availability of the substrates (11-cis-retinal and all-trans-retinal) needed for the non-enzymatic reactions that produce these toxic compounds. nih.gov This quantitative evidence is fundamental to demonstrating emixustat's target engagement and its potential to slow disease progression by mitigating a key pathological process. nih.gov

Evaluation of Photoreceptor Integrity and Survival

Preclinical studies on this compound have demonstrated its potential in preserving the integrity and promoting the survival of photoreceptor cells. In animal models of retinal diseases, treatment with emixustat has been shown to protect the retina from damage. nih.gov This protective effect is attributed to its mechanism of action, which involves the inhibition of the visual cycle isomerase, RPE65. nih.gov By slowing down the visual cycle, emixustat reduces the accumulation of toxic byproducts, such as A2E, which are implicated in retinal damage and photoreceptor cell death. nih.govclinicaltrials.gov

The preservation of photoreceptor health is a key finding in these preclinical evaluations. In animal models designed to study retinal pathology associated with the accumulation of A2E, the inhibition of rhodopsin biosynthesis by emixustat has been effective in halting the buildup of this toxic compound and maintaining the health and integrity of the retina. nih.gov The accumulation of toxic bis-retinoids, like A2E, is known to cause dysfunction and apoptosis of retinal pigment epithelium (RPE) cells, which in turn leads to the death of photoreceptors and subsequent vision loss. clinicaltrials.gov

Functional evidence of photoreceptor protection has been provided by electroretinography (ERG) studies. The rod b-wave amplitude of the ERG is a reliable measure of signal processing in the retina and is proportionally related to the levels of rhodopsin. nih.gov Treatment with emixustat leads to a reduction in the rod b-wave amplitude, indicating a decrease in rhodopsin levels and, consequently, a modulation of photoreceptor activity. nih.gov This effect is dose-dependent and reversible. nih.govnih.gov In studies with subjects who received emixustat, a suppression of the rod b-wave amplitude recovery rate after photobleaching was observed, further confirming the inhibitory effect on RPE65. nih.gov

The following table summarizes key findings from preclinical and clinical studies on the evaluation of photoreceptor integrity and survival with this compound.

| Assessment Method | Key Findings | Study Population/Model |

| Electroretinography (ERG) | Dose-dependent, reversible suppression of rod photoreceptor sensitivity. nih.gov | Subjects with geographic atrophy |

| Electroretinography (ERG) | Near-complete suppression of rod b-wave amplitude recovery rate post-photobleaching with 10 mg dose. nih.gov | Subjects with Stargardt disease |

| Histology/Pathology | Halts accumulation of A2E and preserves retinal health and integrity. nih.gov | Animal models of retinal pathology |

Analysis of Downstream Molecular Pathways and Gene Expression in Preclinical Models

The mechanism of action of this compound extends to the modulation of downstream molecular pathways and gene expression, which contributes to its therapeutic effects. The primary target of emixustat is the RPE65 protein, an essential enzyme in the visual cycle. nih.gov By inhibiting RPE65, emixustat reduces the production of 11-cis-retinal, the visual chromophore. clinicaltrials.govnih.gov This action has significant downstream consequences, particularly in diseases like Stargardt disease, where mutations in the ABCA4 gene lead to the accumulation of toxic bis-retinoids. clinicaltrials.gov

In Stargardt disease, the ABCA4 gene product is responsible for transporting a precursor of toxic bis-retinoids from the photoreceptor disc membranes. clinicaltrials.gov Mutations in this gene result in the accumulation of this precursor, leading to the formation of toxic compounds like A2E within the RPE cells. clinicaltrials.gov Chronic treatment with emixustat, by reducing the availability of the substrates for the biosynthesis of these retinoid toxins (11-cis-retinal and its photoproduct, all-trans-retinal), can slow down the rate at which these toxins accumulate. clinicaltrials.gov

While specific preclinical gene expression studies detailing the broader transcriptomic changes induced by emixustat are not extensively available in the provided search results, the well-defined molecular target and its role in a key metabolic pathway provide a clear picture of its primary downstream effects. The development of comprehensive preclinical gene expression databases for various species can aid in better understanding the cross-species differences and translational significance of such targeted therapies. nih.govnih.gov Such databases are a valuable resource for interpreting toxicogenomics data and can help in predicting potential on-target effects in different tissues. nih.gov

The table below summarizes the key molecular pathways affected by this compound based on its mechanism of action.

| Molecular Target/Pathway | Effect of Emixustat | Implication |

| RPE65 Isomerase Activity | Potent inhibition. clinicaltrials.gov | Reduction in visual chromophore (11-cis-retinal) production. clinicaltrials.gov |

| Visual Cycle | Slows down the metabolic process. nih.gov | Reduces accumulation of toxic byproducts like A2E. nih.gov |

| Biosynthesis of Retinoid Toxins | Retards the rate of accumulation. clinicaltrials.gov | Protects against retinal damage in diseases like Stargardt disease. clinicaltrials.gov |

Preclinical Pharmacokinetics and Metabolism of Rac Emixustat Hydrochloride Salt

Absorption, Distribution, and Elimination in Animal Models

Preclinical studies in animal models have been crucial in characterizing the pharmacokinetic profile of emixustat (B1264537). Following oral administration, emixustat is rapidly cleared from plasma, with very little of the parent drug being excreted unchanged. nih.gov Investigations into the distribution of the compound have focused on its concentration within the eye, the target organ.

In mouse models, the levels of emixustat in the eye were measured over time. After administration, the concentration of emixustat and its derivatives showed a moderate decline, with levels at day 7 being significantly lower but still sufficient to inhibit RPE65 activity. nih.gov For instance, on day 3, emixustat levels were around 50 pmol/eye, but by day 7, this dropped to approximately 4 pmol/eye. nih.gov This rapid clearance presents challenges in maintaining the drug within a narrow therapeutic window, as complete suppression of RPE65 can have negative consequences. nih.gov

Table 1: Emixustat Concentration in Mouse Eye Over Time

| Time Point | Emixustat Level (pmol/eye) |

|---|---|

| Day 3 | ~50 |

| Day 7 | ~4 |

Metabolic Pathways and Metabolite Identification

The rapid systemic clearance of emixustat is primarily due to extensive metabolism. nih.govnih.gov The critical metabolic pathway involves the oxidative deamination of the hydroxypropylamine moiety, which is essential for its inhibitory action on RPE65. researchgate.netnih.gov This process is catalyzed by Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), a membrane-bound enzyme found in vascular tissues. nih.gov

In vitro studies using human vascular membrane fractions, plasma, and recombinant human VAP-1 confirmed that VAP-1 is the sole enzyme responsible for this initial metabolic step, with no significant contribution from monoamine oxidase (MAO) or lysyl oxidase. nih.gov The deamination of emixustat by VAP-1 leads to the formation of a stable aldehyde intermediate, identified as ACU-5201. nih.gov This intermediate is subsequently metabolized further by aldehyde dehydrogenase and cytochrome P450 enzymes to form three major carboxylic acid metabolites that appear rapidly and in high concentrations in plasma. nih.gov The kinetics of these metabolites suggest their formation is the rate-limiting step in the clearance of emixustat. nih.gov

Stereoselective Pharmacokinetics

The biological activity of emixustat is highly dependent on its stereochemistry. nih.gov The compound has a chiral center, and research has demonstrated that the (R)-enantiomer, (R)-emixustat, is the potent inhibitor of RPE65 that has been advanced into clinical development. nih.govescholarship.org This stereospecificity in its pharmacodynamic action underscores the importance of stereoselective synthesis to produce the desired enantiopure compound. nih.gov

While detailed comparative pharmacokinetic data between the (R) and (S) enantiomers are not extensively described in the provided research, the focus on developing (R)-emixustat implies that the pharmacokinetics of the desired enantiomer are key to its therapeutic effect. nih.gov The rapid metabolism observed with the racemate suggests that both enantiomers are likely substrates for VAP-1, but the therapeutic efficacy is derived specifically from the (R)-form's interaction with the target enzyme, RPE65. nih.govnih.gov

Impact of Chemical Modifications on Pharmacokinetic Profile and In Vivo Activity

To address the suboptimal pharmacokinetic profile of emixustat, specifically its rapid metabolism, researchers have rationally designed and synthesized derivatives with strategic chemical modifications. nih.goviucc.ac.ilescholarship.org These modifications primarily involve fluorination and deuteration at sites intended to slow down the key metabolic transformations. nih.goviucc.ac.ilescholarship.org

Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at metabolically vulnerable positions can slow the rate of enzymatic reactions due to the kinetic isotope effect. A deuterated version of emixustat demonstrated improved pharmacokinetic properties. In animal models, the level of deuterated emixustat in the eye was approximately two-fold higher than that of the parent emixustat, indicating a slower clearance rate. nih.gov

Fluorination: The introduction of fluorine atoms can alter a molecule's metabolic stability and binding affinity. The synthesis of gem-difluoro derivatives of emixustat resulted in a prolonged half-life. nih.gov This effect may be due to the blockage of metabolic sites or more efficient transport to and retention within ocular tissues. nih.gov These gem-difluoro derivatives demonstrated superior pharmacokinetic properties compared to the original emixustat, offering a potential solution to the rapid elimination and concentration swings observed with the parent drug. nih.gov

Table 2: Impact of Chemical Modifications on Emixustat Levels in the Eye

| Compound | Modification | Relative Concentration in Eye vs. Emixustat |

|---|---|---|

| Deuterated Emixustat | Deuterium substitution | ~2-fold higher |

| gem-Difluoro-Emixustat | gem-Difluoro substitution | Longer half-life, better PK properties |

These findings indicate that targeted deuteration and fluorination can successfully mitigate the pharmacokinetic limitations of emixustat, enhancing its potential as a therapeutic agent for retinal diseases. nih.gov

Structural Biology and Computational Studies of Emixustat Target Interactions

X-ray Crystallography of RPE65 in Complex with Emixustat (B1264537)

The precise mechanism of Emixustat's inhibitory action has been elucidated through X-ray crystallography, which has provided high-resolution, three-dimensional structures of the drug bound to its target, RPE65. nih.gov

Research Findings: Crystal structures of RPE65 have been determined in complex with racemic Emixustat, as well as its individual (R) and (S) enantiomers. nih.gov These studies reveal that Emixustat binds directly within the retinoid-binding site of RPE65, classifying it as a competitive inhibitor. nih.gov A key finding is the stereoselective nature of the binding. When RPE65 was crystallized with the racemic mixture, the electron density maps clearly showed that the (R)-enantiomer is preferentially bound over the (S)-enantiomer. nih.gov

This preference is explained by specific molecular interactions. The hydroxyl group of the (R)-Emixustat's chiral center is optimally positioned to form a hydrogen bond with the amino acid residue Threonine-147 (Thr147). nih.gov Additionally, the amine group of Emixustat forms hydrogen bonds with Glutamate-148 (Glu148) and a palmitate molecule that is also present in the active site. nih.gov The bond lengths for these interactions are more favorable for the (R)-isomer compared to the (S)-isomer, indicating a stronger, more stable binding affinity for (R)-Emixustat. nih.gov This structural data aligns with kinetic assays showing the slightly greater potency of the (R)-isomer. nih.gov

The crystallographic data also highlights the flexibility of the cyclohexyl moiety of Emixustat, which exhibits higher atomic B factors, suggesting it can adopt various conformations within the binding pocket. nih.gov In contrast, the polar end of the molecule is held more rigidly by the specific hydrogen bonding network. nih.gov

| Parameter | RPE65 + racemic Emixustat | RPE65 + (R)-Emixustat | RPE65 + (S)-Emixustat |

|---|---|---|---|

| PDB ID | 4RYY | 4RYX | 4RYZ |

| Resolution (Å) | 2.30 | 2.40 | 2.50 |

| R-work/R-free (%) | 17.8 / 22.0 | 18.9 / 22.9 | 17.7 / 21.9 |

| Bond Lengths (RMSD) (Å) | 0.007 | 0.007 | 0.007 |

| Bond Angles (RMSD) (°) | 0.98 | 0.98 | 0.96 |

Molecular Docking and Dynamics Simulations of Compound-Protein Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are crucial for understanding and predicting how a compound like Emixustat interacts with its protein target.

Molecular Docking: Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of RPE65, docking studies can be used to screen large virtual libraries of compounds to identify potential new inhibitors that are likely to bind to the active site. arvojournals.org For Emixustat, docking simulations would confirm that its binding pose is consistent with the one observed in the X-ray crystal structure, validating the scoring functions and parameters used. The process involves generating a 3D model of the RPE65 ligand-binding pocket and then computationally placing potential inhibitors within it, scoring each pose based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. arvojournals.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

Application in Lead Optimization: In the drug discovery process, once an initial "hit" compound like an early RPE65 inhibitor is identified, lead optimization is performed to improve its potency, selectivity, and pharmacokinetic properties. documentsdelivered.com QSAR plays a key role in this phase by building mathematical models that can predict the activity of new, unsynthesized analogues. researchgate.net

For a series of Emixustat analogues, a QSAR model would be developed as follows:

Data Collection: A set of molecules with structural variations (e.g., different substituents on the phenyl or cyclohexyl rings) would be synthesized and their RPE65 inhibitory activity (e.g., IC50 values) measured.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors representing its physicochemical properties would be calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, electrostatic potential). researchgate.net

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that links the descriptors to the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

Once a validated model is established, it can be used to predict the RPE65 inhibitory activity of virtual compounds before committing resources to their synthesis, thereby prioritizing the most promising candidates and accelerating the optimization process. nih.gov

Computational Prediction of Pharmacokinetic and Metabolic Properties

Alongside optimizing for potency, modern drug discovery relies heavily on computational models to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. simulations-plus.comecust.edu.cn Predicting these pharmacokinetic (PK) and metabolic profiles early in the design phase helps to reduce late-stage attrition of drug candidates. cam.ac.ukoptibrium.com

Predictive Modeling: A variety of in silico tools and machine learning models are available to predict key ADMET parameters from a molecule's structure alone. nih.govoptibrium.com For a compound like Emixustat, these models can provide valuable early-stage guidance.

| Property Class | Specific Parameter | Prediction Goal |

|---|---|---|

| Absorption | Caco-2 Permeability | Predicts intestinal absorption rate. ecust.edu.cn |

| Oral Bioavailability | Estimates the fraction of an oral dose that reaches systemic circulation. optibrium.com | |

| Distribution | Plasma Protein Binding (PPB) | Predicts the extent to which a drug binds to proteins in the blood. ecust.edu.cn |

| Blood-Brain Barrier (BBB) Penetration | Predicts the likelihood of the compound crossing into the central nervous system. ecust.edu.cn | |

| Metabolism | CYP450 Substrate/Inhibitor | Identifies which cytochrome P450 enzymes are likely to metabolize the drug or be inhibited by it. ecust.edu.cn |

| Metabolic Stability | Estimates how quickly the compound is metabolized by liver enzymes. | |

| Excretion | Clearance (CL) | Predicts the rate at which the drug is removed from the body. nih.gov |

| Half-life (t½) | Estimates the time required for the drug concentration to reduce by half. ecust.edu.cn |

These predictions are generated by sophisticated software platforms that have been trained on large datasets of experimental results. simulations-plus.com By inputting the structure of Emixustat or its analogues, researchers can obtain a predicted ADMET profile, which can help guide structural modifications to improve properties like oral absorption or metabolic stability. For instance, if a model predicts rapid metabolism by a specific CYP enzyme, chemists can modify the part of the molecule identified as the metabolic hotspot. These computational predictions offer a rapid, cost-effective way to screen and refine compounds before extensive experimental testing. optibrium.com Clinical studies with Emixustat have shown it is rapidly absorbed and eliminated, with a half-life of 4.6-7.9 hours, parameters that modern computational tools aim to predict from structure alone. nih.gov

Advanced Analytical Methodologies for Research on Rac Emixustat Hydrochloride Salt

Chromatographic Techniques for Quantification in Biological Matrices (e.g., HPLC-MS/MS)

The accurate quantification of rac-Emixustat and its metabolites in complex biological matrices such as plasma and whole blood is critical for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and robustness. tandfonline.combohrium.com

A validated LC-MS/MS method has been successfully developed for the simultaneous quantification of emixustat (B1264537) and its three primary deaminated metabolites in human plasma. tandfonline.com This method is essential as emixustat is rapidly metabolized. tandfonline.com The validation process for such methods is comprehensive, assessing accuracy, precision, linearity, carry-over, selectivity, recovery, and matrix effects. tandfonline.comtandfonline.com Matrix effects, where co-eluting endogenous components of the biological sample interfere with the ionization of the analyte, are a significant challenge that must be carefully evaluated and mitigated to ensure data accuracy. nih.gov

For emixustat, a quantitative procedure has been established over a concentration range of 0.0500 to 10.0 ng/mL in human plasma, demonstrating its suitability for clinical trial sample analysis. tandfonline.com Furthermore, innovative microsampling techniques, such as volumetric absorptive microsampling (VAMS), have been paired with LC-MS/MS to quantify emixustat in human whole blood. tandfonline.com This approach offers practical advantages for sample collection, especially in settings with limited resources for plasma processing and storage. tandfonline.com The stability of emixustat in blood collected on VAMS devices has been confirmed under various storage conditions. tandfonline.com

Table 1: LC-MS/MS Method Validation Parameters for Emixustat Quantification

| Parameter | Description | Finding | Citation |

|---|---|---|---|

| Biological Matrix | The medium from which the drug is measured. | Human Plasma, Human Whole Blood | tandfonline.comtandfonline.com |

| Technique | The analytical instrumentation used. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | tandfonline.comtandfonline.com |

| Quantification Range (Plasma) | The range of concentrations for which the method is proven to be accurate and precise. | 0.0500 - 10.0 ng/mL for emixustat; 1.00 - 1000 ng/mL for metabolites | tandfonline.com |

| Incurred Sample Reanalysis | A process to verify the reproducibility of the original results. | >92% of repeat and original results were within 20% of their mean. | tandfonline.com |

| Microsampling | An alternative sample collection method. | Volumetric Absorptive Microsampling (VAMS) method was successfully validated. | tandfonline.com |

Spectroscopic Methods for Structural Elucidation and Purity Assessment (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive identification and purity evaluation of the rac-Emixustat Hydrochloride Salt active pharmaceutical ingredient (API). High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal tools used for these purposes.

Mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments. nih.gov This technique is also instrumental in identifying and quantifying impurities. nih.gov For instance, MS can detect trace amounts of impurities that may have formed during synthesis, such as incompletely substituted precursor molecules. nih.gov In the analysis of emixustat, LC-MS has been used to identify the formation of an emixustat-retinylidene Schiff base in vivo, confirming its interaction with all-trans-retinal (B13868). researchgate.net The identity of this conjugate was confirmed by its characteristic UV/Vis spectrum and its fragmentation pattern in the mass spectrometer. researchgate.net

NMR spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical structure of the molecule. It reveals the connectivity of atoms and the chemical environment of each nucleus, allowing for unambiguous structural confirmation of emixustat. A combined MS/NMR strategy can be a powerful approach for identifying unknown components in complex mixtures without relying on existing spectral databases. nih.gov This involves using HRMS to determine chemical formulas and then predicting NMR spectra for all possible structures to find the correct match with experimental data. nih.gov

Advanced Imaging Techniques for In Situ Localization and Distribution

Understanding the spatial distribution of rac-Emixustat within the intricate layers of the retina is crucial for confirming target engagement and understanding its pharmacodynamic effects. While direct imaging of emixustat in situ presents challenges, several advanced imaging modalities hold potential or have been used for analogous purposes.

Mass spectrometry imaging (MSI) is a powerful technique that can visualize the distribution of drugs, metabolites, and endogenous molecules in tissue sections without the need for labeling. researchgate.net This technique could be applied to retinal tissue to map the localization of emixustat and its metabolites, providing direct evidence of its presence in the retinal pigment epithelium (RPE), its primary site of action.

High-resolution retinal imaging techniques, while not directly visualizing the drug molecule, can reveal the drug's effect on retinal structures and health. modernretina.com Techniques like fundus autofluorescence (FAF) are used to measure the area of geographic atrophy, an endpoint in clinical trials for dry age-related macular degeneration (AMD). nih.gov Combining adaptive optics with indocyanine green angiography allows for unprecedented detail in viewing live neurons, epithelial cells, and blood vessels deep within the retina. drugtargetreview.com Such technologies could be used to monitor the cellular-level effects of emixustat treatment over time.

Furthermore, preclinical studies in animal models can employ techniques like autoradiography with a radiolabeled version of emixustat to trace its distribution and accumulation in the eye and other tissues. While not an in situ technique in living organisms, it provides high-resolution localization in tissue sections.

Development of Novel Biochemical Assays for RPE65 Activity and Visual Cycle Flux

In vitro isomerohydrolase activity assays are a cornerstone for evaluating the potency of RPE65 inhibitors. nih.gov These assays typically use RPE microsomes or recombinant RPE65 and measure the conversion of an all-trans-retinoid substrate to an 11-cis-retinoid product. nih.govprobechem.com Historically, these assays used radioactive substrates, but non-radioactive methods have been developed. arvojournals.org One such method involves incubating cell lysates expressing RPE65 with all-trans-retinol, followed by the detection of the 11-cis-retinol (B117599) product using LC-MS/MS. arvojournals.org This assay has a limit of quantitation of 1 nM for 11-cis-retinol and is linear over a range of 1-25 nM. arvojournals.org Emixustat has been shown to be a potent inhibitor in these assays, with an IC₅₀ value of 4.4 nM. medchemexpress.com

Assays measuring visual cycle flux provide a more integrated view of the pathway's modulation. Electroretinography (ERG) is a non-invasive in vivo technique that serves as a pharmacodynamic biomarker for emixustat's activity. nih.gov By measuring the electrical responses of retinal cells, specifically the rod b-wave amplitude after a photobleach, the rate of rhodopsin regeneration can be assessed. arvojournals.orgnih.gov A reduction in the rate of rod b-wave recovery indicates a slowing of the visual cycle, consistent with RPE65 inhibition by emixustat. arvojournals.orgnih.gov

Novel web applications are also being developed to compute and visualize genome-scale metabolic flux networks, which could potentially be adapted to model the visual cycle and predict the effects of modulators like emixustat. nih.gov

Table 2: RPE65 Inhibition and Activity Assays

| Assay Type | Description | Key Findings | Citation |

|---|---|---|---|

| In Vitro Isomerase Assay | Measures the conversion of all-trans-retinol to 11-cis-retinol by RPE65 in a cell-free system. | rac-Emixustat inhibits RPE65 with an IC₅₀ of 4.4 nM. | medchemexpress.com |

| Non-Radioactive Potency Assay | Uses LC-MS/MS to detect the 11-cis-retinol product from RPE65 activity in cell lysates. | Limit of quantitation is 1 nM and the assay is linear from 1-25 nM. | arvojournals.org |

| Electroretinography (ERG) | In vivo measurement of retinal electrical activity to assess the rate of rhodopsin regeneration. | Emixustat causes a dose-dependent, reversible suppression of rod b-wave recovery, indicating visual cycle modulation. | arvojournals.orgnih.gov |

Future Directions in Preclinical Research and Drug Discovery for Visual Cycle Modulators

Design and Synthesis of Next-Generation Visual-Cycle Modulators with Improved Profiles

The development of next-generation VCMs is focused on enhancing efficacy and minimizing off-target effects. Emixustat (B1264537), a non-retinoid small molecule, inhibits the RPE65 isomerase, a key enzyme in the visual cycle. researchgate.netnih.gov This action effectively reduces the production of 11-cis-retinal (B22103) and the subsequent formation of toxic bisretinoid compounds like A2E. nih.govresearchgate.net

Future design strategies are exploring molecules with different mechanisms of action. For instance, instead of directly inhibiting enzymes, some new compounds aim to modulate the availability of retinol (B82714) within the retina by targeting retinol-binding protein 4 (RBP4). nih.gov A1120 is an example of a non-retinoid RBP4 antagonist that has shown promise in preclinical studies. researchgate.netnih.gov Another approach involves the use of modified vitamin A analogs, such as deuterated vitamin A (ALK-001), which slows the formation of toxic dimers without impeding the visual cycle itself. nih.govnih.gov

The table below summarizes some of the key visual cycle modulators and their mechanisms of action.

| Compound | Mechanism of Action | Target |

| rac-Emixustat Hydrochloride Salt | Inhibitor | RPE65 Isomerase researchgate.netnih.gov |

| A1120 | Antagonist | Retinol-Binding Protein 4 (RBP4) researchgate.netnih.gov |

| ALK-001 | Modified Vitamin A | Slows toxic dimer formation nih.govnih.gov |

| Fenretinide | Binds to RBP4 | Reduces circulating retinol nih.gov |

| LBS-008 | Antagonist | Retinol-Binding Protein 4 (RBP4) nih.govnih.gov |

Investigation of Additional or Ancillary Mechanisms of Action

Recent research suggests that the therapeutic benefits of some VCMs may extend beyond their primary mechanism of visual cycle modulation. Studies on emixustat have revealed that it can also act as a scavenger of all-trans-retinal (B13868) (atRAL), a toxic aldehyde. researchgate.net This sequestration of atRAL is considered an essential mechanism for its protective effects against light-induced retinal damage. researchgate.net

This discovery opens up new avenues for research into the dual-action capabilities of VCMs. Future investigations will likely focus on identifying and characterizing these ancillary mechanisms. For example, researchers are now considering the importance of atRAL sequestration in the design of new VCMs. researchgate.net Understanding these additional pathways could lead to the development of more potent and multi-faceted treatments for retinal diseases.

Development of More Physiologically Relevant In Vitro and In Vivo Models of Retinal Diseases

The advancement of preclinical research heavily relies on the availability of accurate disease models. nih.govmdpi.com While animal models, such as the Abca4-/- mouse model for Stargardt disease and light-damage models for AMD, have been invaluable, there is a growing need for models that more closely mimic human retinal pathology. researchgate.netescholarship.org

Current efforts are focused on developing sophisticated in vitro models, including three-dimensional (3D) retinal organoids and "organ-on-a-chip" platforms. mdpi.comnih.govnih.gov These models can be generated from human induced pluripotent stem cells (iPSCs), offering a patient-specific platform to study disease mechanisms and test drug efficacy. nih.gov The development of artificial Bruch's membranes for these in vitro systems is also a significant step towards creating more physiologically relevant models of AMD. mdpi.com

The table below highlights some of the preclinical models used in retinal disease research.

| Model Type | Examples | Application |

| In Vivo (Animal) | Abca4-/- mice, light-damage models, laser-induced choroidal neovascularization (CNV) models. researchgate.netescholarship.orgmdpi.com | Studying disease progression, efficacy of anti-VEGF agents. mdpi.commdpi.com |

| In Vitro (2D Culture) | Retinal pigment epithelium (RPE) cell cultures. nih.gov | Drug screening and toxicological studies. nih.gov |

| In Vitro (3D Organoids) | Human iPSC-derived retinal organoids. nih.govnih.gov | Replicating physiological conditions, investigating pathological mechanisms. nih.gov |

Exploration of Combination Therapies with Other Pharmacological Agents

Given the multifactorial nature of many retinal degenerative diseases, combination therapies are a promising future direction. nih.gov This approach involves using VCMs in conjunction with other pharmacological agents that target different pathological pathways, such as inflammation, oxidative stress, and angiogenesis. mdpi.commdpi.com

For instance, in wet AMD, VCMs could potentially be combined with anti-VEGF therapies, which are the current standard of care. mdpi.com While VCMs work to reduce the metabolic stress on the retina, anti-VEGF agents would continue to target the abnormal blood vessel growth. nih.govmdpi.com Preclinical studies could explore the synergistic effects of such combinations, potentially leading to more effective and durable treatment outcomes. Other potential combination agents include antioxidants, anti-inflammatory drugs, and neuroprotective agents. nih.govusp.br

Translational Research on Preclinical Biomarkers and Surrogates for Retinal Degeneration Progression

To bridge the gap between preclinical findings and clinical success, there is a critical need for reliable translational biomarkers. nih.gov These biomarkers would allow researchers to monitor disease progression and the therapeutic response to VCMs in both animal models and human patients.

Fundus autofluorescence (FAF) is a non-invasive imaging technique that can detect the accumulation of lipofuscin, a hallmark of diseases like AMD and Stargardt disease. retinalphysician.com Changes in FAF can serve as a surrogate endpoint in preclinical studies to assess the efficacy of VCMs in reducing lipofuscin buildup. retinalphysician.com Electroretinography (ERG) is another valuable tool for measuring the electrical activity of the retina and can be used to assess the functional impact of VCMs on photoreceptor recovery. researchgate.net

Future research will focus on identifying novel and more sensitive biomarkers, potentially including molecular markers from serum or aqueous humor, that can provide earlier and more precise indications of treatment efficacy. open.ac.uk

Q & A

Q. How to quantify rac-Emixustat Hydrochloride Salt in solution using HPLC?

Methodological Answer:

- Prepare a Standard solution by dissolving a known concentration of this compound in mobile phase (e.g., acetonitrile/water with additives like sodium hexanesulfonate and phosphoric acid) .

- Use a reversed-phase HPLC column (e.g., 5-μm C18, 4.6 × 150 mm) with UV detection at 293 nm. Ensure system suitability: column efficiency ≥3000 plates, tailing factor ≤2.0, and RSD ≤2.0% for replicate injections .

- Calculate concentrations using peak area ratios between the Test and Standard solutions. Apply a multiplier to convert salt data to the free base form if required .

Q. What are best practices for ensuring sample stability during analytical testing?

Methodological Answer:

- Conduct stability studies by storing standard and sample solutions under varying conditions (e.g., 4°C, room temperature, or accelerated degradation). Monitor degradation via HPLC at intervals (e.g., 24, 48, 72 hours) .

- Minimize dilution steps during preparation to reduce error propagation. Use sonication and filtration (0.45-μm PVDF filters) to homogenize and clarify solutions .

- Validate stability by comparing peak area consistency and impurity profiles over time .

Q. How to validate an analytical method for this compound purity assessment?

Methodological Answer:

- Assess specificity by analyzing forced degradation samples (e.g., acid/base hydrolysis, oxidation) to confirm resolution between the analyte and impurities .

- Determine accuracy via spike-and-recovery experiments (e.g., 80–120% of target concentration) and calculate recovery rates .

- Validate precision through intra-day and inter-day repeatability tests (RSD ≤2.0%) .

Advanced Research Questions

Q. How to design experiments for identifying degradation pathways of this compound?

Methodological Answer:

- Use factorial design to evaluate critical variables (e.g., temperature, pH, light exposure). For example, a 2³ factorial design tests three factors at two levels (high/low) to model interactions .

- Conduct LC-MS/MS analysis to characterize degradation products. Compare fragmentation patterns with reference standards or databases .

- Apply kinetic modeling (e.g., Arrhenius equation) to predict degradation rates under accelerated storage conditions .

Q. How to resolve contradictions in impurity profiles between batches?

Methodological Answer:

- Re-examine chromatographic parameters : Column batch variability, mobile phase pH, and gradient profile can alter impurity resolution. Standardize these factors across batches .

- Perform statistical analysis (e.g., ANOVA) to identify significant differences in impurity levels. Validate findings with orthogonal methods like NMR or IR spectroscopy .

- Investigate synthetic intermediates or excipients as potential impurity sources. Use spiking experiments to confirm their contributions .

Q. How to optimize in silico models for rac-Emixustat pharmacokinetic studies?

Methodological Answer:

- Integrate physiologically based pharmacokinetic (PBPK) modeling with experimental data (e.g., solubility, logP) to simulate absorption and distribution .

- Validate models using in vivo data (e.g., plasma concentration-time curves). Adjust parameters like tissue permeability and metabolic clearance rates iteratively .

- Leverage machine learning algorithms to predict drug-drug interactions or dose-response relationships from high-throughput screening data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.